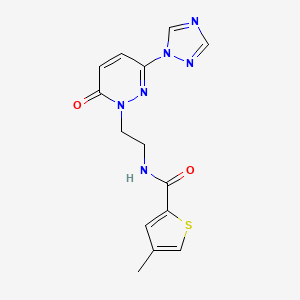

![molecular formula C12H8BrN3OS B2457945 4-Bromo fenil 3-metilisoxazolo[5,4-d]pirimidin-4-il sulfuro CAS No. 478050-42-9](/img/structure/B2457945.png)

4-Bromo fenil 3-metilisoxazolo[5,4-d]pirimidin-4-il sulfuro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

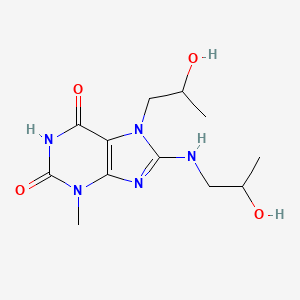

4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide, also known as 4-BPMS, is a novel compound that has recently been studied for its potential applications in a variety of scientific research fields. 4-BPMS is a sulfur-containing heterocyclic aromatic compound that can be synthesized using a variety of methods and is characterized by a unique structure that is composed of four fused rings. Due to its unique structure, 4-BPMS has been found to possess a variety of biochemical and physiological effects, and its potential applications in scientific research have been explored in recent years.

Aplicaciones Científicas De Investigación

- B4 ha demostrado propiedades antibacterianas en varios estudios . Inhibe el crecimiento bacteriano y puede ser útil para combatir infecciones causadas por bacterias patógenas.

- Los investigadores han explorado los efectos antifúngicos de B4 . Podría ser un candidato para el desarrollo de nuevos fármacos antifúngicos para combatir las infecciones fúngicas.

- B4 ha sido investigado por su potencial contra los parásitos . Comprender su modo de acción podría conducir a nuevas estrategias para tratar las enfermedades parasitarias.

- B4 afecta la actividad de la acetilcolinesterasa (AchE) en el sistema nervioso . AchE es crucial para la función nerviosa normal, y la inhibición de AchE por B4 podría tener implicaciones para la neurotoxicidad.

- B4 exhibe propiedades antioxidantes, que son esenciales para combatir el estrés oxidativo . El estrés oxidativo está relacionado con varias enfermedades, incluido el cáncer.

- Estudios de comportamiento en alevines de trucha arcoíris tratados con B4 revelaron un comportamiento de natación alterado . Esto destaca su impacto en el sistema nervioso.

- B4 también afecta los niveles de malondialdehído (MDA), un biomarcador de lesión oxidativa . El estrés oxidativo juega un papel en diversas condiciones de salud.

Actividad Antibacteriana

Potencial Antifúngico

Propiedades Antiparasitarias

Neurotoxicidad e Inhibición de la Acetilcolinesterasa

Actividades Antioxidantes y Antitumorales

Comportamiento de Natación y Estrés Oxidativo

En resumen, B4 promete en diversos campos, desde aplicaciones antimicrobianas hasta posibles efectos neuroprotectores. Los investigadores continúan explorando sus propiedades multifacéticas, lo que lo convierte en un compuesto intrigante para futuras investigaciones . Si necesita información más detallada o referencias adicionales, ¡no dude en preguntar!

Mecanismo De Acción

Target of Action

The primary target of 4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission in both mammals and fish .

Mode of Action

The compound interacts with its target, AchE, by inhibiting its activity . This inhibition affects normal nerve pulse transmission, leading to significant behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The inhibition of AchE by this compound affects the cholinergic nervous system. The reduced activity of AchE disrupts the normal functioning of this system, leading to the aforementioned behavioral changes and movement impairments .

Pharmacokinetics

The compound’s interaction with ache suggests that it is able to reach the site of action effectively .

Result of Action

The result of the compound’s action is a significant reduction in AchE levels in all treated groups compared to control groups . This leads to the observed behavioral changes and movement impairments .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide has several advantages for laboratory experiments. For example, it is relatively easy to synthesize and has a high yield. Additionally, it is stable in aqueous solutions and can be used to study a variety of proteins and enzymes. However, 4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide also has some limitations, such as its low solubility in organic solvents, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are a variety of potential future directions for 4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug discovery and development. Additionally, further research could be conducted to explore its potential applications in the study of protein-protein interactions, as well as its potential use as a fluorescent probe for studying the structure and dynamics of proteins. Finally, further research could be conducted to explore its potential applications in the study of enzyme-substrate interactions.

Métodos De Síntesis

4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide can be synthesized using a variety of methods, including the reaction of 4-bromophenyl 3-methylisoxazole and thiourea. This reaction is carried out in an aqueous solution of sodium hydroxide, which serves as a base, and the resulting product is 4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide. The reaction is highly efficient, and the yield of the product can be increased by using a higher concentration of base. Additionally, the reaction can be carried out at a lower temperature, which further increases the yield of the product.

Propiedades

IUPAC Name |

4-(4-bromophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-4-2-8(13)3-5-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAJFNNRUIILLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=NC=N2)SC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2457864.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457867.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457868.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2457871.png)

![5-{[(4-Chlorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2457879.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2457881.png)